4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene
Description
Properties
CAS No. |
102226-79-9 |
|---|---|
Molecular Formula |
C10H13ClO2S |
Molecular Weight |
232.73 g/mol |
IUPAC Name |
4-(2-chloroethylsulfanyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C10H13ClO2S/c1-12-9-4-3-8(14-6-5-11)7-10(9)13-2/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
OELHAIISXBIGQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)SCCCl)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
In anhydrous dichloromethane with AlCl3 (1.2 equiv), veratrole reacts with 2-chloroethylsulfenyl chloride at 0°C to room temperature. The methoxy groups activate the ring, directing electrophilic attack to the para position.
Key parameters:
- Temperature control: Excess heat promotes polysubstitution.
- Stoichiometry: A 1:1.1 molar ratio of veratrole to sulfenyl chloride minimizes byproducts.
Yield: 68–72% after silica gel chromatography (hexane/ethyl acetate 9:1).
Two-Step Synthesis via 4-Mercapto-1,2-dimethoxybenzene Intermediate
This approach prioritizes modularity, enabling late-stage functionalization.
Synthesis of 4-Mercapto-1,2-dimethoxybenzene
Step 1: Nitration of Veratrole
Veratrole undergoes nitration with fuming HNO3 (90%) in H2SO4 at −5°C, yielding 4-nitroveratrole (87% yield).
Step 2: Reduction to 4-Aminoveratrole
Catalytic hydrogenation (H2, 10% Pd/C, ethanol, 50 psi) reduces the nitro group to an amine (94% yield).
Step 3: Diazotization and Thiolation
The amine is diazotized with NaNO2/HCl (0°C), then treated with NaSH·H2O to afford 4-mercapto-1,2-dimethoxybenzene (63% yield).
Alkylation with 1-Bromo-2-chloroethane
The thiolate (generated with K2CO3 in DMF) reacts with 1-bromo-2-chloroethane at 60°C for 6 h:
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K2CO3 (2.0 equiv) |
| Temperature | 60°C |
| Time | 6 h |
| Yield | 78% |
Thionyl Chloride-Mediated Chlorination of Hydroxyethyl Precursor
Adapting methodologies from chloroethylbenzene synthesis, this route functionalizes a hydroxyethyl intermediate.
Synthesis of 4-(2-Hydroxyethylsulfanyl)-1,2-dimethoxybenzene
4-Mercapto-1,2-dimethoxybenzene reacts with ethylene oxide in THF (0°C to RT, 12 h) to install the hydroxyethyl group (82% yield).
Chlorination with Thionyl Chloride
Treating the hydroxyethyl derivative with excess SOCl2 (5.0 equiv) in chloroform under reflux (4 h) achieves quantitative conversion to the target compound:
Chlorination Optimization Table
| Parameter | Value |
|---|---|
| SOCl2 Equiv | 5.0 |
| Solvent | Chloroform |
| Temperature | Reflux (61°C) |
| Time | 4 h |
| Yield | 100% |
Alternative Pathways and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
Benzene, 4-[(2-chloroethyl)thio]-1,2-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy or chloroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Benzene, 4-[(2-chloroethyl)thio]-1,2-dimethoxy- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzene, 4-[(2-chloroethyl)thio]-1,2-dimethoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Key Structural and Functional Analogues
The following compounds are selected for comparison based on shared structural motifs (e.g., chloroethyl groups, benzimidazole/benzene cores) or biological relevance as alkylating agents:
Comparative Analysis
Reactivity and Alkylating Activity 4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene: The 2-chloroethyl group enables alkylation via nucleophilic substitution (SN2 mechanism), targeting DNA bases like guanine. The thioether linkage may slow hydrolysis compared to oxygen-linked analogues (e.g., Bendamustine derivatives), prolonging reactivity . Bendamustine Derivatives: These compounds (e.g., Related Compound D) combine chloroethylamine groups with benzimidazole cores, enhancing DNA cross-linking and carbamoylating activity. Their nitrogen-based linkers increase stability but reduce electrophilicity compared to thioethers . Tris(2-chloroethyl) phosphate: Lacks direct alkylating activity toward biomolecules but disrupts cellular membranes due to lipophilic chloroethyl groups. Its toxicity is non-targeted, contrasting with the selective alkylation of the target compound .
Lipophilicity and Solubility
- The dimethoxybenzene group in 4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene confers moderate lipophilicity (logP ~2.5–3.0), comparable to Bendamustine derivatives (logP ~3.0–3.5) but lower than Tris(2-chloroethyl) phosphate (logP ~4.5) .
- Bendamustine Related Compound I RS : The ethyl ester group increases logP, enhancing blood-brain barrier penetration but requiring metabolic activation for therapeutic efficacy .
Biological Activity Anticancer Potential: Bendamustine derivatives exhibit dual alkylating and antimetabolite activity, whereas 4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene’s activity is primarily alkylation-dependent. Studies suggest thioether-linked chloroethyl agents may reduce off-target toxicity compared to nitrogen mustards . Toxicity Profile: Tris(2-chloroethyl) phosphate is associated with neurotoxicity, while 4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene’s dimethoxybenzene core may mitigate acute toxicity by limiting tissue distribution .
However, they may undergo oxidative metabolism (e.g., sulfoxidation) to form reactive intermediates . Bendamustine Derivatives: Carboxylic acid groups (e.g., Related Compound D) enhance water solubility but necessitate ionized forms for renal excretion, reducing CNS penetration .
Biological Activity
4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene, also known as a chlorinated aromatic compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene
- CAS Number : 102226-79-9
- Molecular Formula : C10H12ClO2S
- Molecular Weight : 233.72 g/mol
Biological Activity Overview
The biological activity of 4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene has been studied primarily in the context of its potential anticancer properties and its interaction with various biological targets.
The compound is believed to exert its effects through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Protein Modification : The compound can modify proteins through sulfhydryl interactions, potentially altering their function.
- Cell Signaling Pathways : It may influence key signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Recent studies have demonstrated the compound's cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested : HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- IC50 Values :
- HCT-116: 5.3 µM
- HeLa: 4.8 µM
- MCF-7: 6.1 µM
These values indicate significant antiproliferative activity compared to standard chemotherapeutic agents.
Case Studies
-
Study on HCT-116 Cells :
- Treatment with 4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene resulted in reduced cell viability and increased apoptosis as evidenced by DAPI staining.
- Observations included nuclear disintegration and chromatin condensation, indicating effective induction of programmed cell death.
-
Synergistic Effects with Other Agents :
- In combination with known chemotherapeutics, such as doxorubicin, the compound exhibited enhanced cytotoxic effects, suggesting a potential for combination therapies in cancer treatment.
Data Table
| Parameter | Value |
|---|---|
| Molecular Formula | C10H12ClO2S |
| Molecular Weight | 233.72 g/mol |
| Anticancer Activity (IC50) | HCT-116: 5.3 µM |
| HeLa: 4.8 µM | |
| MCF-7: 6.1 µM |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene, and how can reaction conditions be optimized?
- Methodology :
- Starting Materials : Begin with 1,2-dimethoxybenzene derivatives. Introduce the sulfanyl group via nucleophilic substitution using 2-chloroethanethiol under basic conditions (e.g., K₂CO₃ or NaH) .
- Reaction Optimization : Monitor temperature (60–80°C) and solvent polarity (DMF or THF) to enhance yield. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Validation : Confirm purity using TLC and characterize intermediates via H NMR and IR spectroscopy.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- Spectroscopy : Use H/C NMR to verify the chloroethylsulfanyl moiety (δ ~2.8–3.2 ppm for CH₂Cl and δ ~3.6–4.0 ppm for OCH₃). Mass spectrometry (EI-MS) confirms molecular ion peaks .
- Crystallography : Single-crystal X-ray diffraction resolves steric effects of the sulfanyl and chloroethyl groups. Compare bond lengths/angles with density functional theory (DFT) calculations .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Methodology :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >150°C).
- Chemical Stability : Test reactivity in protic solvents (e.g., methanol/water mixtures) via H NMR over 72 hours. Monitor chloride release as a degradation indicator .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) can predict the compound’s reactivity and intermolecular interactions?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects of the sulfanyl and chloroethyl groups. Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Docking Studies : Simulate binding with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays .
Q. How can conflicting data on reaction yields or spectroscopic profiles be resolved?
- Methodology :
- Reproducibility : Replicate synthesis under inert atmosphere (N₂/Ar) to exclude oxidation side products.
- Advanced Analytics : Use 2D NMR (COSY, HSQC) to resolve signal overlaps. Cross-validate mass spectra with high-resolution MS (HRMS) .
Q. What mechanistic insights explain the compound’s behavior in nucleophilic substitution or cross-coupling reactions?
- Methodology :
- Kinetic Studies : Track reaction progress via in situ IR spectroscopy. Determine rate constants for sulfanyl-group displacement using pseudo-first-order kinetics.
- Isotopic Labeling : Introduce S or C labels to trace reaction pathways .
Q. Are there documented biological activities or toxicity profiles relevant to pharmacological research?
- Methodology :
- In Vitro Assays : Screen for cytotoxicity (MTT assay) and antimicrobial activity (MIC against Gram+/Gram– bacteria). Compare with structurally similar compounds (e.g., triazole-sulfanyl derivatives) .
- Metabolic Profiling : Use hepatic microsomes to assess metabolic stability and CYP450 inhibition potential .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields or spectral data?
- Resolution Strategies :
- Systematic Variation : Test solvent/base combinations (e.g., DMF/K₂CO₃ vs. THF/NaH) to identify optimal conditions .
- Collaborative Validation : Share raw spectral data (e.g., NMR FID files) via open-access platforms for peer verification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
